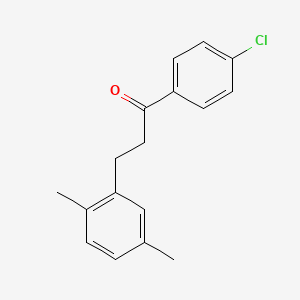

4'-Chloro-3-(2,5-dimethylphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-3-4-13(2)15(11-12)7-10-17(19)14-5-8-16(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEZBHZHQHFROA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644734 | |

| Record name | 1-(4-Chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-39-4 | |

| Record name | 1-(4-Chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Starting Materials: 4-chlorobenzoyl chloride and 2,5-dimethylbenzene.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.

Reaction Conditions: The reaction mixture is stirred at low temperature (0-5°C) to control the exothermic reaction, followed by gradual warming to room temperature.

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-3-(2,5-dimethylphenyl)propiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(2,5-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4’-Chloro-3-(2,5-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(2,5-dimethylphenyl)propiophenone depends on its chemical structure and the specific reactions it undergoes. The chloro and methyl groups influence the compound’s reactivity and interactions with other molecules. For example, the chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation.

Comparison with Similar Compounds

Structural Analogues with Chlorine and Methyl Substituents

Compounds with chlorine and methyl substituents on the phenyl rings exhibit variations in activity and properties based on substituent positions and electronic effects.

Key Observations :

- Chlorine Substitution: Additional chlorine atoms (e.g., 2',4'-dichloro in ) increase molecular weight and polarity compared to mono-chloro derivatives.

- Methyl vs.

Analogues with Methoxy Substituents

Methoxy-substituted derivatives highlight the role of electron-donating groups:

Key Observations :

- Positional Effects : Para-methoxy derivatives () exhibit higher melting points than meta-substituted analogues (), suggesting improved crystallinity.

Data Tables and Research Findings

Table 1: Comparative Physicochemical Properties

Biological Activity

4'-Chloro-3-(2,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H17ClO and a molecular weight of approximately 272.77 g/mol. This compound features a chloro group at the para position and a dimethyl-substituted phenyl group, which contribute to its unique biological activity and reactivity in various chemical processes. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Chloro Group : Enhances reactivity and may influence biological interactions.

- Dimethylphenyl Group : Affects lipophilicity and potential binding interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H17ClO |

| Molecular Weight | 272.77 g/mol |

| Chloro Group Position | Para |

| Dimethyl Group Position | Meta |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on structurally related compounds have shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to last-resort antibiotics like vancomycin .

The specific mechanisms by which these compounds exert their antimicrobial effects often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Potential Therapeutic Applications

The biological activity of this compound suggests potential applications in pharmaceuticals. Its structural analogs have been investigated for their roles as:

- Antineoplastic Agents : Certain derivatives have shown promise in inhibiting histone deacetylases (HDACs), which are crucial targets in cancer therapy .

- Antibacterial Agents : The compound's ability to combat resistant bacterial strains positions it as a candidate for developing new antibiotics .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

-

Synthesis and Evaluation :

- A study synthesized various derivatives to assess their biological activities, particularly against resistant bacterial strains. The results demonstrated that modifications to the structure could enhance antimicrobial efficacy while reducing toxicity to mammalian cells.

- In Vitro Studies :

- Mechanistic Insights :

Q & A

Q. What synthetic routes are commonly employed for 4'-Chloro-3-(2,5-dimethylphenyl)propiophenone?

The compound is typically synthesized via Friedel-Crafts acylation, where a chloro-substituted propiophenone derivative reacts with 2,5-dimethylbenzene. Key steps include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are used to activate the acyl chloride intermediate.

- Solvent optimization : Non-polar solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency.

- Substituent effects : Steric hindrance from the 2,5-dimethylphenyl group may necessitate elevated temperatures (80–120°C) .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and methyl groups). Coupling patterns in aromatic regions resolve ortho/meta/para arrangements .

- HPLC-MS : Validates purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

- Melting point analysis : Confirms crystallinity and batch consistency (typical range: 120–125°C) .

Q. What are the stability considerations for storing this compound?

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste disposal : Segregate halogenated waste and collaborate with certified disposal agencies .

Advanced Research Questions

Q. How can reaction yield be optimized in Friedel-Crafts synthesis of this compound?

- Catalyst recycling : FeCl₃ can be reused up to three times with minimal activity loss.

- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 6 hours) and improves yield by 15–20%.

- Substituent tuning : Electron-donating groups (e.g., methyl) enhance electrophilic substitution but require precise stoichiometry to avoid byproducts .

Q. How to resolve discrepancies in NMR data caused by steric effects?

Q. What strategies identify synthetic impurities in this compound?

Q. How to design accelerated stability studies under varying conditions?

- Temperature stress : Incubate samples at 40°C, 60°C, and 80°C for 1–3 months. Monitor degradation via HPLC.

- pH stability : Test solubility and decomposition in buffers (pH 3–10) to simulate biological environments.

- Arrhenius modeling : Predict shelf life by extrapolating degradation kinetics to ambient conditions .

Q. How to evaluate bioactivity in in vitro models?

Q. How to address contradictions in spectral data between batches?

- Batch-to-batch reproducibility : Standardize reaction conditions (e.g., cooling rate during crystallization).

- Dynamic light scattering (DLS) : Assess particle size distribution to rule out polymorphism.

- X-ray crystallography : Resolve absolute configuration if chiral centers are present .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.